1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and two aromatic rings with different substituents.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylmethanesulfonyl chloride with N-(3,4-dimethylphenyl)piperidine-4-carboxamide under specific reaction conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents for these reactions include halogens, nitrating agents, and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce new functional groups.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of specific functional groups on biological activity. It may also serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its structure may allow for interactions with specific biological targets, leading to potential therapeutic effects.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals or materials. Its unique properties may also make it useful in the development of new products or technologies.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, leading to changes in their activity. For example, the piperidine ring and carboxamide group may interact with protein binding sites, while the aromatic rings and substituents may influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a bromine substituent instead of chlorine, which may affect its reactivity and binding properties.
1-[(4-METHOXYPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: The presence of a methoxy group can influence the compound’s electronic properties and interactions with biological targets.
1-[(4-NITROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: The nitro group can introduce different reactivity patterns and potential biological activities.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-3-8-20(13-16(15)2)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-4-6-19(22)7-5-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
ZDLJPEGEVNFWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.